Hydrogen-Bond Donor Capacity Differentiation vs. Tertiary Amide and N-Benzyl Analogs
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide contains one hydrogen-bond donor (amide N–H) and three hydrogen-bond acceptors (C=O, S=O × 2), as inferred from its canonical SMILES structure CC(C)C(Br)C(=O)NC1CCS(=O)(=O)C1 . In contrast, the closest commercially available analog, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methylbutanamide (CAS 838879-78-0), is a tertiary amide with zero H-bond donors, while another comparator, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide (CAS 620557-85-9), similarly lacks donor capacity . For ion-channel targets where a ligand–protein H-bond donor interaction is a key pharmacophoric feature—as documented for GIRK1/2 activators such as ML297 [1]—the presence of the secondary amide N–H in the target compound represents a differentiated interaction capability that tertiary amide analogs cannot replicate.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary amide N–H) |
| Comparator Or Baseline | CAS 838879-78-0: 0 H-bond donors (tertiary amide); CAS 620557-85-9: 0 H-bond donors (tertiary amide) |
| Quantified Difference | 1 vs. 0 H-bond donors |
| Conditions | Structural inference from canonical SMILES and molecular formula |
Why This Matters
The presence of an H-bond donor directly influences target engagement geometry, ligand efficiency metrics, and aqueous solubility—key parameters for hit-to-lead prioritization in ion channel drug discovery programs.
- [1] Kaufmann, K., et al. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience, 2013, 4, 1278–1286. View Source
